molecular formula C11H15ClN2O2 B2677281 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide CAS No. 2411268-31-8

2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide

Cat. No. B2677281
CAS RN: 2411268-31-8
M. Wt: 242.7
InChI Key: XMTCVNLJWQFKKX-UHFFFAOYSA-N
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Description

2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound 1" and has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied to determine its potential use in lab experiments. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide involves the inhibition of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders. Additionally, it has been found to have inhibitory effects on certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its inhibitory effects on enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease make it a promising candidate for further research.
One limitation of using 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in lab experiments is its potential toxicity. While it has been shown to have inhibitory effects on certain enzymes, it may also have negative effects on healthy cells. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Future Directions

There are several future directions for the study of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide. One potential direction is the development of more potent and selective inhibitors of HDACs for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound should be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide is a promising compound for use in medicinal chemistry. Its inhibitory effects on enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease make it a promising candidate for further research. However, more research is needed to determine its optimal dosage and administration for therapeutic use and to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been achieved through various methods. One of the most common methods is the reaction of 6-methoxypyridin-2-ylmethanol with 2-chloro-N-methylpropanamide in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in good yield and purity.

Scientific Research Applications

2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. Additionally, it has been found to have anti-inflammatory properties that could be useful in the treatment of various inflammatory disorders.

properties

IUPAC Name

2-chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-8(12)11(15)14(2)7-9-5-4-6-10(13-9)16-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCVNLJWQFKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NC(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide

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